molecular formula C9H8O3 B1610234 4-Methoxyphthalaldehyde CAS No. 6500-51-2

4-Methoxyphthalaldehyde

Cat. No.: B1610234
CAS No.: 6500-51-2
M. Wt: 164.16 g/mol
InChI Key: FZLHFZLHMCXWPL-UHFFFAOYSA-N
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Description

4-Methoxyphthalaldehyde is an organic compound with the molecular formula C9H8O3 It is a derivative of phthalaldehyde, where a methoxy group is substituted at the fourth position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyphthalaldehyde typically involves the protection of the hydroxyl group in the intermediate 4,5-dihydroisobenzofuran-5-ol, followed by oxidation and deprotection steps. The overall yield of this synthesis can reach up to 51% . The key steps include:

    Protection: The hydroxyl group of 4,5-dihydroisobenzofuran-5-ol is protected to prevent unwanted side reactions.

    Oxidation: The protected intermediate is then oxidized to form the desired aldehyde.

    Deprotection: The final step involves deprotecting the intermediate to yield this compound.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves similar steps as the laboratory synthesis, with optimizations for scale-up and yield improvement.

Chemical Reactions Analysis

4-Methoxyphthalaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can react with the methoxy group under appropriate conditions.

Major Products:

    Oxidation: 4-Methoxyphthalic acid.

    Reduction: 4-Methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Methoxyphthalaldehyde primarily involves its reactivity as an aldehyde. The aldehyde group can form Schiff bases with amines, which are useful in various analytical and synthetic applications. The methoxy group can also participate in nucleophilic substitution reactions, adding to the compound’s versatility in organic synthesis.

Comparison with Similar Compounds

    4-Hydroxyphthalaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.

    Ortho-Phthalaldehyde: The parent compound without any substituents on the benzene ring.

Uniqueness: 4-Methoxyphthalaldehyde is unique due to the presence of the methoxy group, which enhances its reactivity and makes it suitable for specific applications in fluorometric analysis and the synthesis of complex molecules. The methoxy group also provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-methoxyphthalaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-12-9-3-2-7(5-10)8(4-9)6-11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLHFZLHMCXWPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444629
Record name 4-Methoxybenzene-1,2-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6500-51-2
Record name 4-Methoxybenzene-1,2-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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